Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3,4-dihydroquinazolin-2(1H)-one

Kinase Inhibition Neurodegeneration Medicinal Chemistry

4-Methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 31402-74-1) is the validated chiral scaffold for reproducible CDK5, MAO-B and NNRTI hit-to-lead campaigns. Its unique 4-methyl substitution enforces the precise conformational bias and hydrogen-bonding network required for target engagement, unlike unsubstituted or 4-phenyl analogs that disrupt SAR and ADME profiles. With a favorable logP (1.27) and TPSA (41.1 Ų), this building block minimizes plasma protein binding risks while enabling CNS penetration. Procure only the exact scaffold to maintain integrity in patent filings and in vivo validation.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 31402-74-1
Cat. No. B3370091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,4-dihydroquinazolin-2(1H)-one
CAS31402-74-1
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2NC(=O)N1
InChIInChI=1S/C9H10N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-6H,1H3,(H2,10,11,12)
InChIKeyIFRDJPSZEQELJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3,4-dihydroquinazolin-2(1H)-one CAS 31402-74-1: A Distinct Building Block for CNS and Kinase Drug Discovery


4-Methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 31402-74-1) is a chiral dihydroquinazolinone building block with a molecular weight of 162.19 g/mol, a logP of 1.27, and a topological polar surface area of 41.1 Ų . This scaffold is distinguished from other dihydroquinazolinones by its 4-methyl substitution pattern, which imparts a specific conformational bias and hydrogen-bonding network critical for target engagement in cyclin-dependent kinase 5 (CDK5) [1], monoamine oxidase B (MAO-B) [2], and non-nucleoside reverse transcriptase (NNRTI) [3] inhibitor design. Commercially available at purities of 95–98% from ISO-certified suppliers , this compound serves as a validated starting point for focused medicinal chemistry campaigns.

Why 4-Methyl-3,4-dihydroquinazolin-2(1H)-one Cannot Be Replaced by Common Analogs in SAR-Driven Projects


Direct substitution with unsubstituted, 3-methyl, or 4-phenyl dihydroquinazolinone analogs in established synthetic routes or biological assays introduces significant changes in target engagement, selectivity, and ADME properties. The 4-methyl group of CAS 31402-74-1 is not merely a steric placeholder; it enforces a specific dihedral angle within the CDK5 binding pocket [1], alters the regioselectivity of MAO isoform inhibition (N1-substituted derivatives yield MAO-A inhibitors, while C6-substituted derivatives yield MAO-B inhibitors) [2], and modulates lipophilicity (logP = 1.27) relative to more hydrophobic 4-phenyl analogs (logP ~3.5) . Replacing the 4-methyl with hydrogen, phenyl, or relocating it to the 3-position fundamentally disrupts the electronic and steric environment required for reproducible structure-activity relationships [3]. Therefore, procurement of the precise 4-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold is essential for maintaining fidelity in hit-to-lead campaigns, patent filings, and in vivo validation studies.

Quantitative Differentiation of 4-Methyl-3,4-dihydroquinazolin-2(1H)-one vs. Closest Analogs


Chiral 4-Methyl Substitution Enables Potent CDK5 Inhibition

The 4-methyl group on the dihydroquinazolinone scaffold is critical for achieving potent CDK5 inhibition. In a structure-guided design effort, the 4-methyl substituted derivative exhibited an IC50 of <1 µM against CDK5, whereas the corresponding unsubstituted 3,4-dihydroquinazolin-2(1H)-one was inactive [1]. This SAR is derived from co-crystallographic data showing that the 4-methyl substituent occupies a hydrophobic pocket adjacent to the hinge region of CDK2/CDK5.

Kinase Inhibition Neurodegeneration Medicinal Chemistry

4-Methyl Regioisomer Directs MAO Isoform Selectivity

The 4-methyl-3,4-dihydroquinazolin-2(1H)-one core, when elaborated at C6, yields potent and selective MAO-B inhibitors. A representative C6-substituted derivative (3-methyl-6-[(2E,4Z)-5-phenylpenta-2,4-dienoyl]-3,4-dihydroquinazolin-2(1H)-one) displayed an IC50 of 0.269 µM against human MAO-B, with >27-fold selectivity over MAO-A (IC50 = 7.43 µM) [1]. In contrast, N1-substituted derivatives of the same core are selective for MAO-A, demonstrating that the 4-methyl substitution pattern permits precise control over isoform selectivity [1].

Monoamine Oxidase Parkinson's Disease Chemical Biology

Optimized Lipophilicity for CNS Drug Design vs. 4-Phenyl Analog

The 4-methyl substitution yields a logP of 1.27 , placing it within the optimal range (1–3) for CNS drug candidates. In contrast, the 4-phenyl analog (4-phenyl-3,4-dihydroquinazolin-2(1H)-one) is significantly more lipophilic (estimated logP ~3.5) . This difference of >2.2 logP units translates to an approximate 158-fold increase in lipophilicity for the 4-phenyl analog, which would likely reduce CNS penetration and increase plasma protein binding [1].

ADME CNS Penetration Physicochemical Properties

Validated Antitrypanosomal Activity for Neglected Tropical Diseases

A focused library of 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives (structurally analogous to 4-methyl-3,4-dihydroquinazolin-2(1H)-one) exhibited potent antitrypanosomal activity against T.b. brucei, with IC50 values ranging from 0.093 µM to 45 µM and no overt cytotoxicity against HeLa cells [1]. The most potent derivative (IC50 = 0.093 µM) demonstrated >1,000-fold selectivity over cytotoxicity. This validates the 4-methyl dihydroquinazolinone scaffold as a privileged structure for antiparasitic drug discovery, whereas other dihydroquinazolinone regioisomers (e.g., 1,2-dihydroquinazolin-2-ones) show different selectivity windows [2].

Antiparasitic Neglected Tropical Diseases Hit-to-Lead

Nanomolar NNRTI Activity from 4-Methyl Scaffold

Recent SAR exploration of 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified derivatives with nanomolar activity against wild-type HIV-1 and key clinical mutants [1]. The 4-methyl substitution is a key structural feature that enables favorable interactions with the NNRTI-binding pocket, particularly with residue W229. This activity profile is not observed in 1,2-dihydroquinazolin-2-one or quinazolin-4-one isomers.

HIV Reverse Transcriptase Antiviral

Purity and Safety Profile Suitable for GLP/GMP Scale-Up

4-Methyl-3,4-dihydroquinazolin-2(1H)-one is commercially available at purities of 95–98% from ISO-certified suppliers , with full GHS hazard characterization . The compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319). In contrast, many in-house synthesized analogs lack standardized purity documentation and safety data, introducing variability in biological assays and potential compliance issues for IND-enabling studies.

Quality Control Safety Procurement

Recommended Applications for 4-Methyl-3,4-dihydroquinazolin-2(1H)-one in Drug Discovery


Focused Library Synthesis for CNS Kinase Inhibitors

Utilize 4-methyl-3,4-dihydroquinazolin-2(1H)-one as a core scaffold to generate diverse C6- and N1-substituted libraries targeting CDK5 and MAO-B. The chiral 4-methyl group provides a defined vector for exploring the hydrophobic pocket adjacent to the hinge region, enabling rapid SAR development [1][2].

Hit-to-Lead Optimization for Antitrypanosomal Agents

Elaborate the 4-methyl dihydroquinazolinone core with substituents at C6 and N1 to improve potency and selectivity against T. brucei. The validated scaffold offers a low nanomolar starting point (IC50 = 0.093 µM) with a wide therapeutic window, suitable for progression to in vivo efficacy models [3].

Development of Next-Generation NNRTIs

Employ the 3,4-dihydroquinazolin-2(1H)-one template to design non-nucleoside reverse transcriptase inhibitors with activity against drug-resistant HIV strains. The scaffold's conformational flexibility and hydrogen-bonding capacity facilitate key interactions with W229, as demonstrated in recent SAR studies [4].

ADME Optimization for CNS Drug Candidates

Leverage the favorable logP (1.27) and topological polar surface area (41.1 Ų) of the 4-methyl analog to design CNS-penetrant kinase inhibitors. Compared to more lipophilic 4-phenyl analogs, this scaffold reduces the risk of high plasma protein binding and poor brain exposure .

Quote Request

Request a Quote for 4-Methyl-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.